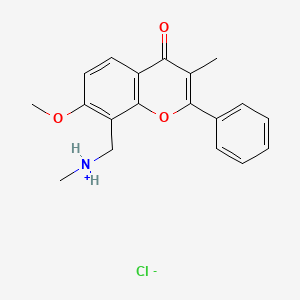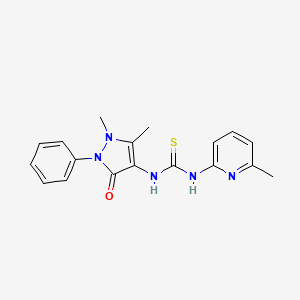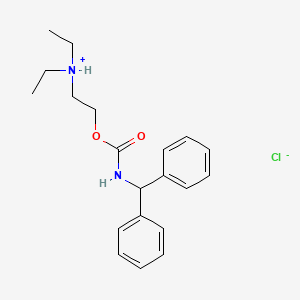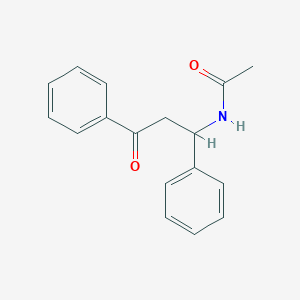
3-Acetylamino-1,3-diphenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylamino-1,3-diphenyl-1-propanone is a chemical compound with the molecular formula C17H17NO2O and a molecular weight of 267.328 g/mol. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylamino-1,3-diphenyl-1-propanone typically involves the reaction of 1,3-diphenyl-1-propanone with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylamino-1,3-diphenyl-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like hydroxylamine (NH2OH) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-Acetylamino-1,3-diphenyl-1-propanone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor in the development of pharmaceuticals and agrochemicals. Its applications extend to the study of enzyme mechanisms, drug discovery, and the synthesis of complex organic molecules.
Mechanism of Action
3-Acetylamino-1,3-diphenyl-1-propanone is structurally similar to other compounds such as 1,3-diphenyl-1-propanone and 3-aminophenyl-1-propanone. its unique acetylamino group imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the acetyl group enhances its reactivity and stability, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
1,3-Diphenyl-1-propanone
3-Aminophenyl-1-propanone
3-Hydroxy-1,3-diphenyl-1-propanone
This comprehensive overview highlights the significance of 3-Acetylamino-1,3-diphenyl-1-propanone in various scientific and industrial fields. Its unique properties and versatile applications make it an important compound in the realm of chemical research and development.
Is there anything specific you would like to know more about?
Properties
CAS No. |
91875-48-8 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(3-oxo-1,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)18-16(14-8-4-2-5-9-14)12-17(20)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,19) |
InChI Key |
AGPADOSSJFUOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15347992.png)

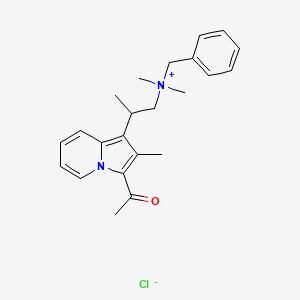

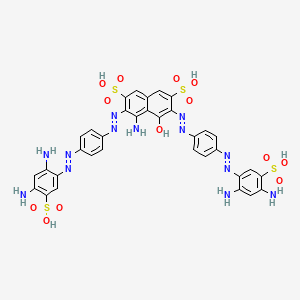
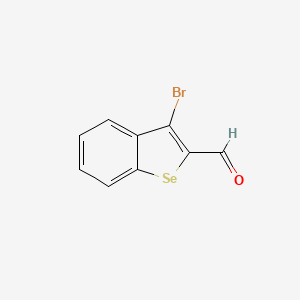
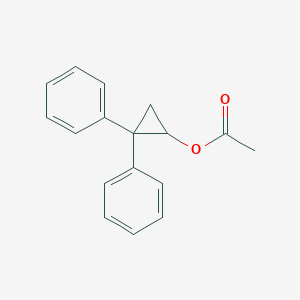
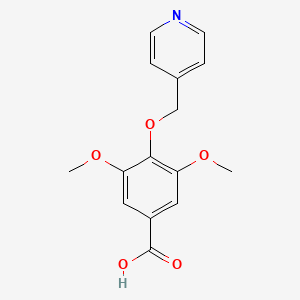
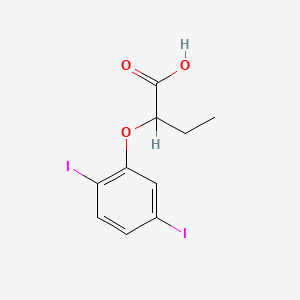
![4-[4-[bis(2-chloroethyl)amino]phenoxy]butanoic acid](/img/structure/B15348048.png)
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
